molecular formula C14H16N4O B194698 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol CAS No. 112668-45-8

4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol

Cat. No. B194698
Key on ui cas rn: 112668-45-8
M. Wt: 256.30 g/mol
InChI Key: CNBOKXFMODKQCT-UHFFFAOYSA-N
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Patent
US04689338

Procedure details

A mixture of 1.1 g (0.004 mole) of 4-chloro-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline and 30 ml of 15 to 20% ammonia in methanol was heated at 150° to 160° C. for five hours in a bomb reactor. The mixture was filtered and the solid washed sequentially with methanol, ethyl acetate, water, and methanol then dried. Recrystallization from a mixture of ethyl acetate and methanol gave white solid 4-amino-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline, m.p. 270°-272° C., Analysis: Calculated for C14H16N4O: % C, 65.6; % H, 6.3; % N, 21.9; Found: % C, 65.6; %H, 6.3; % N, 21.9.
Name
4-chloro-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[N:12]=[CH:13][N:14]([CH2:15][C:16]([OH:19])([CH3:18])[CH3:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1.[NH3:20]>CO>[NH2:20][C:2]1[C:11]2[N:12]=[CH:13][N:14]([CH2:15][C:16]([OH:19])([CH3:18])[CH3:17])[C:10]=2[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[N:3]=1

Inputs

Step One
Name
4-chloro-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinoline
Quantity
1.1 g
Type
reactant
Smiles
ClC1=NC=2C=CC=CC2C2=C1N=CN2CC(C)(C)O
Name
Quantity
30 mL
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 150° to 160° C. for five hours in a bomb reactor
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid washed sequentially with methanol, ethyl acetate, water, and methanol
CUSTOM
Type
CUSTOM
Details
then dried
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a mixture of ethyl acetate and methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=2C=CC=CC2C2=C1N=CN2CC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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